3-(2-Chloro-4,6-dimethylphenoxy)azetidine 3-(2-Chloro-4,6-dimethylphenoxy)azetidine
Brand Name: Vulcanchem
CAS No.: 1219960-77-6
VCID: VC2675448
InChI: InChI=1S/C11H14ClNO/c1-7-3-8(2)11(10(12)4-7)14-9-5-13-6-9/h3-4,9,13H,5-6H2,1-2H3
SMILES: CC1=CC(=C(C(=C1)Cl)OC2CNC2)C
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

3-(2-Chloro-4,6-dimethylphenoxy)azetidine

CAS No.: 1219960-77-6

Cat. No.: VC2675448

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-4,6-dimethylphenoxy)azetidine - 1219960-77-6

Specification

CAS No. 1219960-77-6
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 3-(2-chloro-4,6-dimethylphenoxy)azetidine
Standard InChI InChI=1S/C11H14ClNO/c1-7-3-8(2)11(10(12)4-7)14-9-5-13-6-9/h3-4,9,13H,5-6H2,1-2H3
Standard InChI Key MKCPAKZFFOTCED-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)Cl)OC2CNC2)C
Canonical SMILES CC1=CC(=C(C(=C1)Cl)OC2CNC2)C

Introduction

Chemical Identity and Basic Properties

3-(2-Chloro-4,6-dimethylphenoxy)azetidine is a chemical compound with molecular formula C11H14ClNO . This compound features an azetidine ring connected to a 2-chloro-4,6-dimethylphenoxy group. The structural arrangement incorporates both heterocyclic and aromatic components, contributing to its unique chemical behavior.

Identification Parameters

The compound is identified through several standardized chemical identifiers that allow for accurate tracking and reference within chemical databases and research literature.

Table 1: Chemical Identification Parameters

ParameterValue
Molecular FormulaC11H14ClNO
CAS Number1219960-77-6
MDL NumberMFCD13559884
Hazard ClassificationIrritant

The compound features a four-membered azetidine ring system connected to a chlorinated, dimethyl-substituted phenoxy group . This structural arrangement plays a significant role in determining the compound's chemical behavior and potential applications.

Structural Characteristics

Molecular Structure

3-(2-Chloro-4,6-dimethylphenoxy)azetidine contains key structural elements that define its chemical identity:

  • A four-membered azetidine ring containing one nitrogen atom

  • A phenoxy linkage connecting the azetidine to the aromatic portion

  • A chlorine substituent at position 2 of the phenyl ring

  • Methyl groups at positions 4 and 6 of the phenyl ring

The four-membered azetidine ring represents a significant structural feature, as such strained heterocyclic systems often exhibit distinctive reactivity patterns compared to their larger ring counterparts.

Structural Comparison with Related Compounds

When compared to other azetidine derivatives, this compound demonstrates structural similarities but important distinctions. For instance, 3-[2,6-Dimethoxy-4-(2-methylpropyl)phenyl]azetidine (described in search result ) contains a similar azetidine component but features different aromatic substitution patterns, including methoxy groups rather than a chlorine atom .

Chemical Properties and Behavior

Physical Properties

Based on its molecular structure and composition, several physical properties can be inferred:

Table 2: Physical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

PropertyValue/Description
Molecular Weight211.69 g/mol
Physical StateLikely solid at room temperature
SolubilityProbable solubility in organic solvents
Hazard ClassificationIrritant

Chemical Reactivity

The chemical reactivity of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine can be understood by examining its key functional groups:

  • The azetidine ring contains a secondary amine that can participate in various reactions, including alkylation, acylation, and coordination with metals

  • The phenoxy linkage provides a point of connection between the heterocyclic and aromatic portions

  • The chlorine substituent potentially serves as a site for nucleophilic aromatic substitution reactions

  • The methyl groups may undergo oxidation or serve as sites for further functionalization

Applications and Research Relevance

Application AreaRelevance to 3-(2-Chloro-4,6-dimethylphenoxy)azetidine
Antimicrobial ResearchMay exhibit similar activity to other azetidine derivatives
Medicinal ChemistryCould serve as a scaffold for developing bioactive compounds
Chemical Library BuildingValuable as a building block for combinatorial libraries
Structure-Activity StudiesMay provide insights into the relationship between structure and biological activity

Chemical Research Applications

The compound may serve valuable functions in chemical research:

  • As a building block for more complex chemical structures

  • In the development of combinatorial libraries for drug discovery

  • As an intermediate in the synthesis of specialized materials

  • For studying structure-reactivity relationships of strained heterocycles

Analytical Methods and Characterization

Identification Techniques

Several analytical methods are commonly employed to characterize azetidine derivatives:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • X-ray crystallography (for solid-state structure confirmation)

Analytical MethodExpected Characteristic Features
¹H NMRSignals for azetidine ring protons (3.0-4.0 ppm), aromatic protons (6.5-7.5 ppm), and methyl groups (2.0-2.5 ppm)
¹³C NMRCharacteristic shifts for azetidine carbon atoms, aromatic carbons, and methyl groups
IRBands corresponding to C-N stretching (azetidine), C-O stretching (phenoxy), C-Cl stretching, and aromatic features
Mass SpectrometryMolecular ion peak and fragmentation pattern characteristic of the structure

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine exist or could be synthesized by modifying key structural elements:

  • Replacing the chlorine with other halogens or functional groups

  • Varying the position or identity of the methyl substituents

  • Introducing additional functional groups to the azetidine ring

  • Modifying the linkage between the azetidine and phenyl components

Comparative Analysis with Similar Compounds

Table 5: Comparison with Related Azetidine Derivatives

CompoundKey Structural DifferencesNotable Properties
3-[2,6-Dimethoxy-4-(2-methylpropyl)phenyl]azetidineContains methoxy groups instead of chlorine; has 2-methylpropyl instead of methyl Different electronic and steric properties
3-chloro-4-(substituted phenyl)-1-azetidin-2-one derivativesContains a carbonyl group in the azetidine ring; different substitution pattern Demonstrated antimicrobial activity
Other phenoxy-azetidine derivativesVariations in aromatic substitution patternsDifferent reactivity and application profiles

Future Research Directions

The study of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine and related compounds suggests several promising research directions:

  • Comprehensive evaluation of biological activities, particularly antimicrobial properties

  • Development of optimized synthetic routes with improved yields

  • Structure-activity relationship studies to identify key pharmacophoric elements

  • Investigation of the compound as a building block for more complex molecules

  • Exploration of potential applications in materials science and catalysis

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